molecular formula C18H14N2O3S2 B2775167 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896346-34-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2775167
CAS No.: 896346-34-2
M. Wt: 370.44
InChI Key: BSPNAEYDYMOGGF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This chemical features a benzodioxole group linked to a 2-aminothiazole core, a privileged structure in drug discovery known for its diverse biological activities . The molecule is further functionalized with a 2-(methylthio)benzamide group, which can influence its electronic properties, lipophilicity, and potential binding interactions with biological targets. The benzo[1,3]dioxolyl (piperonyl) moiety is a common pharmacophore found in compounds with a range of documented biological activities. Research on analogous structures indicates that such compounds are frequently investigated as potential cysteineyl leukotriene antagonists for anti-inflammatory applications and as analgesic agents . The specific biological profile of this compound would require further empirical investigation, but its structure suggests it is a valuable candidate for screening against various disease models. It is supplied as a high-purity material characterized by techniques such as NMR and LC-MS to ensure identity and quality for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-24-16-5-3-2-4-12(16)17(21)20-18-19-13(9-25-18)11-6-7-14-15(8-11)23-10-22-14/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPNAEYDYMOGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiophenol reacts with a α-haloketone under acidic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reaction Reagents/Conditions Products Yield References
Oxidation of -SMe to sulfoxideH₂O₂ (30%), CH₃CN, 0°C → rt, 4–6 hN-(4-(Benzo[d] dioxol-5-yl)thiazol-2-yl)-2-(methylsulfinyl)benzamide65–72%
Oxidation of -SMe to sulfonemCPBA (2 equiv), CH₂Cl₂, 0°C → rt, 12 hN-(4-(Benzo[d] dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide58–63%

Key Findings :

  • Sulfoxidation occurs selectively without affecting the thiazole ring or benzodioxole group.

  • Sulfone formation requires stronger oxidizing agents like mCPBA .

Reduction Reactions

The benzamide group can be reduced to a benzylamine derivative under specific conditions.

Reaction Reagents/Conditions Products Yield References
Reduction of amide to amineLiAlH₄, THF, reflux, 8 hN-(4-(Benzo[d] dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzylamine45–50%

Key Findings :

  • LiAlH₄ selectively reduces the amide carbonyl to a methylene group .

  • Over-reduction or decomposition occurs if reaction times exceed 10 h .

Substitution Reactions

The methylthio group and thiazole ring participate in nucleophilic and electrophilic substitutions.

Nucleophilic Substitution of -SMe

Reaction Reagents/Conditions Products Yield References
Displacement with aminesPiperidine, DMF, 80°C, 12 hN-(4-(Benzo[d] dioxol-5-yl)thiazol-2-yl)-2-(piperidin-1-yl)benzamide55–60%
HalogenationNBS, AIBN, CCl₄, reflux, 6 hN-(4-(Benzo[d] dioxol-5-yl)thiazol-2-yl)-2-(bromomethyl)benzamide40–45%

Electrophilic Aromatic Substitution on Thiazole

Reaction Reagents/Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0°C, 2 hN-(4-(Benzo[d] dioxol-5-yl)-5-nitrothiazol-2-yl)-2-(methylthio)benzamide30–35%
BrominationBr₂, FeCl₃, CHCl₃, rt, 4 hN-(4-(Benzo[d] dioxol-5-yl)-5-bromothiazol-2-yl)-2-(methylthio)benzamide50–55%

Key Findings :

  • Nitration occurs at the 5-position of the thiazole ring due to electron-donating effects from the benzodioxole group .

  • Bromination under Lewis acid catalysis targets the thiazole ring rather than the benzamide .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings.

Reaction Reagents/Conditions Products Yield References
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, DME, 80°C, 12 hN-(4-(Benzo[d] dioxol-5-yl)-5-phenylthiazol-2-yl)-2-(methylthio)benzamide60–65%

Key Findings :

  • Suzuki coupling introduces aryl groups at the 5-position of the thiazole .

  • Reaction efficiency depends on the steric and electronic nature of the boronic acid .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions.

Reaction Reagents/Conditions Products Yield References
Acidic hydrolysisHCl (6 M), reflux, 24 h2-(Methylthio)benzoic acid + 2-Amino-4-(benzo[d] dioxol-5-yl)thiazole70–75%
Basic hydrolysisNaOH (10%), EtOH/H₂O, reflux, 8 h2-(Methylthio)benzoic acid + 2-Amino-4-(benzo[d] dioxol-5-yl)thiazole65–70%

Key Findings :

  • Hydrolysis regenerates the carboxylic acid and releases the thiazole amine .

Scientific Research Applications

Biological Activities

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that this compound may inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that derivatives of thiazole exhibit promising anticancer properties by targeting specific signaling pathways associated with tumor growth.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties, indicating potential applications in treating infections caused by resistant strains of bacteria.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of thiazole derivatives in inhibiting the proliferation of breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of similar thiazole compounds. The study revealed that these compounds significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in vitro and in vivo models of inflammation, suggesting their potential use as therapeutic agents for inflammatory diseases .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparative analysis with related compounds is useful:

Compound NameBiological ActivityMechanism
Thiazole Derivative AAnticancerApoptosis induction
Thiazole Derivative BAnti-inflammatoryCytokine modulation
This compoundAnticancer & Anti-inflammatoryEnzyme inhibition & Signaling modulation

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and thiazole rings can facilitate binding to biological macromolecules, while the benzamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide: Lacks the methylthio group, which may affect its reactivity and biological activity.

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)aniline: Contains an aniline group instead of a benzamide group, potentially altering its chemical properties and applications.

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide is unique due to the presence of both the benzodioxole and thiazole rings, which confer distinct chemical and biological properties

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring , a benzodioxole moiety , and a methylthio group attached to a benzamide backbone. Its molecular formula is C13H13N3O2SC_{13}H_{13}N_{3}O_{2}S, with a molecular weight of approximately 293.38 g/mol. The unique structural characteristics contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Utilizing appropriate thiazole precursors.
  • Coupling with Benzodioxole : Employing coupling agents to facilitate the formation of the benzodioxole-thiazole link.
  • Methylthio Substitution : Introducing the methylthio group through nucleophilic substitution.

Purification methods like recrystallization and chromatography are essential for isolating the compound in pure form.

Antimalarial Activity

Research has indicated that this compound exhibits significant in vitro antimalarial activity . Studies report low IC50 values, suggesting strong efficacy against malaria parasites. For instance, one study demonstrated an IC50 value of 0.15 µM against Plasmodium falciparum, indicating potent antimalarial potential .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. A comparative study revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

Anticancer Activity

This compound has been evaluated for its anticancer properties across several cancer cell lines. Notably, it exhibited significant cytotoxicity against A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cell lines with IC50 values ranging from 1 to 5 µM . Mechanistic studies suggest that the compound induces apoptosis and inhibits cell proliferation through the regulation of key signaling pathways.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study investigated the effects of this compound on H1299 cells, demonstrating that treatment led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis .
  • Antimicrobial Evaluation : In a study assessing various derivatives of thiazole compounds, this compound was found to outperform several known antibiotics in inhibiting bacterial growth .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure/DescriptionUnique Features
N-(4-methylthiazol-2-yl)-4-methylsulfonyl-benzamideSimilar thiazole structureEnhanced solubility
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineContains nitro substitutionPotent anticancer activity
4-(benzo[d][1,3]dioxol-5-yloxy)-N-methyl-thiazoleDifferent functional groupExhibits anti-inflammatory properties

This table illustrates how modifications in structure can lead to variations in biological activity.

Q & A

Q. Critical Parameters :

  • Temperature : Maintain 20–25°C during acylation to avoid side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions .

Q. Table 1: Representative Yields Under Varied Conditions

StepSolventCatalystYield (%)Reference
Thiazole FormationEtOHNone65–70
Suzuki CouplingDMF/H₂OPd(PPh₃)₄82
Benzamide AcylationTHFTEA75–80

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., methylthio group at C2 of benzamide) and aromatic coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z = 424.08 for C₂₁H₁₇N₂O₃S₂⁺) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Q. Key Spectral Benchmarks :

  • ¹H NMR (DMSO-d₆) : δ 7.8–8.1 ppm (thiazole-H), δ 6.8–7.2 ppm (benzo[d][1,3]dioxole-H) .
  • IR : Stretching bands for C=O (1650–1680 cm⁻¹) and S-CH₃ (650–700 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from variations in assay design, compound purity, or target specificity. Mitigation strategies include:

  • Purity Validation : Reanalyze batches via HPLC and NMR to exclude impurities (>99% purity for dose-response studies) .
  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
    • Replicate enzyme inhibition assays (e.g., kinase assays) under identical pH and temperature conditions .
  • Structural Analog Comparison : Compare activity with analogs (e.g., N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide) to isolate substituent effects .

Q. Table 2: Bioactivity Comparison of Structural Analogs

CompoundIC₅₀ (μM)Target EnzymeReference
Target Compound1.2 ± 0.3Kinase X
3-Bromo Analog ()4.8 ± 0.7Kinase X
4-Methoxy Derivative ()0.9 ± 0.2Kinase X

Advanced: What computational strategies predict binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains. Key residues (e.g., Asp 831 in EGFR) may hydrogen-bond with the benzamide carbonyl .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of the ligand-target complex. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
  • QSAR Models : Corrogate substituent effects (e.g., methylthio vs. methoxy) on bioactivity using Hammett σ constants .

Q. Critical Findings :

  • The methylthio group enhances hydrophobic interactions with kinase pockets .
  • Benzo[d][1,3]dioxole oxygen atoms participate in π-stacking with aromatic residues (e.g., Phe 723 in EGFR) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .
  • Stability Monitoring : Track degradation via monthly HPLC checks. Degradation products (e.g., oxidized methylthio to sulfoxide) appear as new peaks at 3–4 min .

Advanced: How to optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (calculated via ChemAxon). Analogues with logP <3 show improved aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., methylthio oxidation). Block degradation via fluorination or steric hindrance .
  • Pro-drug Strategies : Mask the benzamide as an ester to enhance oral bioavailability .

Q. Table 3: Pharmacokinetic Parameters of Lead Analogs

AnaloglogPt₁/₂ (h, microsomes)Oral Bioavailability (%)
Target Compound3.11.522
Fluorinated Derivative2.83.238
Ester Pro-drug ()2.54.055

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